1-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O5S/c18-12-1-3-13(4-2-12)29(25,26)23-9-6-11(7-10-23)15(24)20-17-22-21-16(27-17)14-5-8-19-28-14/h1-5,8,11H,6-7,9-10H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENZNZUPJMHGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=NO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine ring. One common approach is to react 4-fluorobenzenesulfonyl chloride with piperidine to form 1-((4-fluorophenyl)sulfonyl)piperidine. Subsequent reactions introduce the isoxazole and carboxamide groups through controlled chemical transformations.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processing. These methods ensure consistent quality and yield while minimizing environmental impact. Advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Reduction of the sulfonyl group to sulfide derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the piperidine ring.
Scientific Research Applications
Structural Features
This compound contains several significant functional groups:
- Fluorophenyl sulfonyl group
- Isoxazole ring
- Piperidine ring
- Carboxamide group
These features contribute to its chemical reactivity and biological activity. The molecular formula is with a molecular weight of 421.4 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanisms include:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through interaction with specific molecular targets.
Case Studies
- A study on related oxadiazole derivatives demonstrated notable cytotoxicity against LN229 glioblastoma cells, leading to significant DNA damage and apoptosis .
- Another investigation revealed that N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine derivatives exhibited strong anticancer properties in vitro, with percent growth inhibitions reaching over 80% in certain cell lines .
Antidiabetic Properties
The compound's structural characteristics also suggest potential antidiabetic applications. In vivo studies using genetically modified models have indicated that certain derivatives can significantly lower glucose levels, showcasing their therapeutic potential in diabetes management .
Antimicrobial Activity
Preliminary findings suggest that the compound may possess antimicrobial properties. This aspect is particularly relevant given the increasing resistance to conventional antibiotics and the need for novel antimicrobial agents .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl sulfonyl group may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (MFCD07134808)
- Structural Differences :
- Replaces the oxadiazole with a 1,3,4-thiadiazole ring.
- Pyrrolidine (5-membered) instead of piperidine (6-membered).
- Lacks the sulfonyl group; features a ketone (5-oxo) on the pyrrolidine.
- Impact: Thiadiazole’s sulfur atom increases polar surface area, reducing membrane permeability compared to oxadiazole.
Compound B : Tetrazolyl Aroylurea Derivatives (e.g., N-5-Tetrazolyl-N′-arylurea)
- Structural Differences :
- Tetrazole replaces oxadiazole/isoxazole.
- Urea linker instead of carboxamide.
- Impact :
- Tetrazole’s high acidity (pKa ~4.9) enhances solubility but limits blood-brain barrier penetration.
- Urea linkers offer stronger hydrogen-bonding but lower metabolic stability than sulfonyl groups.
Substituent Effects
Compound C : (4S,5S)-Thiazol-5-ylmethyl Derivatives
- Structural Differences :
- Thiazole replaces isoxazole.
- Complex ester/carbamate substituents.
- Impact :
- Thiazole’s nitrogen/sulfur atoms modulate electronic properties differently than isoxazole’s oxygen/nitrogen, altering binding to hydrophobic pockets.
- Bulky substituents (e.g., benzyl groups) improve selectivity but increase molecular weight (>500 Da), affecting pharmacokinetics.
Pharmacological Profile Comparison
Key Research Findings
- Compound A : The thiadiazole and pyrrolidine core may limit its utility in CNS targets due to reduced lipophilicity and conformational rigidity .
- Compound B : Tetrazolyl ureas excel in agrochemical applications (e.g., plant growth regulation) but lack the stability required for systemic therapeutics .
Biological Activity
The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS No. 946313-22-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{17}H_{16}F_{N}_{5}O_{5}S with a molecular weight of 421.4 g/mol. The structure features a piperidine core linked to a sulfonyl group and an isoxazole derivative, which are known to enhance pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of the oxadiazole ring and subsequent substitution reactions to introduce the isoxazole and piperidine moieties. Detailed synthetic methods can be found in various literature sources focusing on related compounds .
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. In particular, derivatives containing oxadiazole and piperidine groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various enzymes. Notably, it displayed significant inhibition of acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and urinary tract infections, respectively.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | Highly active |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Molecular docking studies suggest that the compound binds effectively to target sites in AChE and urease, thereby inhibiting their functions . The presence of the fluorophenyl and isoxazole groups enhances binding affinity through hydrophobic interactions and hydrogen bonding.
Case Studies
Recent research highlights the potential therapeutic applications of this compound in treating conditions such as bacterial infections and neurodegenerative diseases:
- Antibacterial Studies : A series of compounds based on the oxadiazole framework were tested for antibacterial activity, showing promising results against multiple strains .
- Neuroprotective Effects : In vitro studies indicated that derivatives similar to this compound could protect neuronal cells from oxidative stress by modulating signaling pathways related to inflammation .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Synthesis optimization requires careful control of reaction conditions, reagent stoichiometry, and purification steps. For example, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride (used in analogous triazole syntheses) are sensitive to moisture and temperature, necessitating inert atmospheres (e.g., nitrogen) and low-temperature reactions (0–5°C) to prevent decomposition . Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended for isolating pure fractions, as demonstrated in similar oxadiazole and isoxazole syntheses .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the presence of the fluorophenyl group and isoxazole/oxadiazole rings. For example, NMR signals for fluorophenyl derivatives appear at δ −110 to −115 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H] for CHFNOS: 430.0982) with ≤2 ppm error .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry, as applied to structurally similar pyrazole and oxadiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the fluorophenyl and oxadiazole moieties?
- Analog Synthesis: Replace the fluorophenyl group with chloro-, methyl-, or trifluoromethyl-substituted phenyl groups to assess electronic effects on target binding .
- Oxadiazole/Isoxazole Modifications: Substitute the oxadiazole ring with thiadiazole or triazole to probe steric and hydrogen-bonding interactions. For instance, thiadiazole analogs of related compounds showed reduced kinase inhibition but improved solubility .
- Biological Assays: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., apoptosis in cancer lines) to quantify activity shifts .
Q. What computational strategies are suitable for predicting binding interactions with biological targets like kinases or GPCRs?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the oxadiazole nitrogen and kinase hinge regions (e.g., Met793 in EGFR) .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns to assess fluorophenyl hydrophobic packing in binding sites .
- Free Energy Perturbation (FEP): Quantify binding affinity changes for SAR-driven modifications (e.g., fluorophenyl → chlorophenyl) .
Q. How should researchers address contradictory data in biological activity across different studies?
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC values for kinase inhibitors often arise from variable ATP concentrations .
- Metabolite Screening: Use LC-MS to rule out off-target effects from metabolite formation (e.g., sulfone degradation products altering activity) .
- Orthogonal Validation: Confirm results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What are the critical stability parameters for long-term storage of this compound?
- Temperature: Store at −20°C in amber vials to prevent photodegradation of the sulfonyl and oxadiazole groups .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond, which can degrade purity by >5% over 6 months at room temperature .
- Solvent Compatibility: Dissolve in DMSO (10 mM stock) for biological assays, but avoid repeated freeze-thaw cycles to prevent precipitation .
Methodological Guidance
Q. How can researchers validate the compound’s purity and identity before biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
